5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
The compound 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a 1,3-oxazole-4-carbonitrile derivative featuring a piperazine ring substituted with a 2-methoxybenzoyl group at the 4-position and an (E)-configured ethenyl linker bearing a 3-methoxyphenyl moiety at the 2-position of the oxazole core. Its molecular formula is C₂₅H₂₄N₄O₄, with a molecular weight of 444.48 g/mol .
Properties
IUPAC Name |
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-31-19-7-5-6-18(16-19)10-11-23-27-21(17-26)25(33-23)29-14-12-28(13-15-29)24(30)20-8-3-4-9-22(20)32-2/h3-11,16H,12-15H2,1-2H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSDVVJWEJVWQD-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the methoxybenzoyl and methoxyphenyl groups. The final step involves the formation of the oxazole ring and the incorporation of the carbonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonitrile group can produce primary amines.
Scientific Research Applications
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases.
Pharmacology: It can be studied for its potential effects on different biological pathways and receptors.
Chemical Biology: The compound can be used as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The piperazine ring and the oxazole ring are known to interact with various receptors and enzymes, potentially modulating their activity. The methoxybenzoyl and methoxyphenyl groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous 1,3-oxazole-4-carbonitrile derivatives, focusing on substituent variations, molecular properties, and synthesis insights.
Substituent Variations and Molecular Properties
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Methoxy vs. Fluorine substitutions (e.g., 4-fluorobenzoyl in ) may improve metabolic stability and binding affinity in biological systems due to fluorine’s electronegativity and small atomic radius.
Ethenyl Substituent Position :
- The 3-methoxyphenyl ethenyl group in the target compound differs from the 4-methoxyphenyl isomer (BJ25950) . Positional isomerism can significantly alter steric interactions and π-π stacking in receptor binding.
Molecular Weight Trends :
- Compounds with chloro or fluoro substituents (e.g., 448.91 g/mol , 449.42 g/mol ) have higher molecular weights than the target compound (444.48 g/mol) due to halogen atomic masses.
Biological Activity
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile (referred to as MBOZP) is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
MBOZP features a unique combination of functional groups, including:
- Piperazine ring
- Oxazole ring
- Methoxy substituents
The molecular formula is with a molecular weight of 444.5 g/mol. The structural complexity suggests potential interactions with various biological targets, making it a candidate for drug discovery.
Preliminary studies indicate that MBOZP may interact with specific enzymes or receptors, leading to various pharmacological effects. The proposed mechanisms include:
- Kinase Inhibition : MBOZP has been identified as a potential kinase inhibitor, which could affect cellular processes such as proliferation and apoptosis.
- Anticonvulsant Activity : Similar compounds have shown promise in anticonvulsant activity, suggesting that MBOZP may possess neuroprotective properties .
- Anticancer Activity : Structural analogs have demonstrated anticancer effects, indicating that MBOZP could also exhibit cytotoxic properties against cancer cell lines .
Comparative Analysis with Similar Compounds
The following table highlights compounds structurally related to MBOZP and their associated biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(E)-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole | Similar oxazole and piperazine structure | Anticancer | |
| 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(E)-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-thiazole | Contains thiazole instead of oxazole | Antimicrobial | |
| 5-[4-(phenylpiperazinyl)] - 1,3-benzothiazole derivatives | Different heterocyclic framework | Antidepressant |
This comparative analysis illustrates the unique biological profile of MBOZP due to its specific combination of functional groups.
Case Studies and Research Findings
Several studies have explored the biological activity of MBOZP and related compounds:
- Anticonvulsant Activity : A study evaluated the anticonvulsant effects of oxazole derivatives in animal models. MBOZP's structural analogs showed significant activity in preventing seizures, suggesting potential therapeutic applications in epilepsy management .
- Kinase Inhibition Studies : Research indicated that MBOZP could inhibit certain kinases involved in cancer progression. This inhibition was linked to reduced cell proliferation in vitro, highlighting its potential as an anticancer agent.
- Cytotoxicity Assays : In vitro tests demonstrated that MBOZP exhibited cytotoxic effects on various cancer cell lines. The IC50 values were comparable to established chemotherapeutic agents, suggesting its viability as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
